molecular formula C11H14N2 B8721447 Dimethylaminomethylbenzylcyanide CAS No. 2873-99-6

Dimethylaminomethylbenzylcyanide

Cat. No.: B8721447
CAS No.: 2873-99-6
M. Wt: 174.24 g/mol
InChI Key: ZTNOFXWFGLEHGI-UHFFFAOYSA-N
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Description

Dimethylaminomethylbenzylcyanide (chemical formula: C₁₀H₁₁N₂) is an aromatic nitrile compound characterized by a benzyl cyanide backbone substituted with a dimethylaminomethyl group. This structural motif confers unique physicochemical properties, including polarity, solubility, and reactivity, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

2873-99-6

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(dimethylamino)-2-phenylpropanenitrile

InChI

InChI=1S/C11H14N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,9H2,1-2H3

InChI Key

ZTNOFXWFGLEHGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dimethylaminomethylbenzylcyanide with structurally related compounds, focusing on chemical properties, applications, and safety profiles.

Structural and Functional Group Comparisons

Compound Name Chemical Formula Key Functional Groups Applications Safety Concerns
This compound C₁₀H₁₁N₂ Benzyl ring, nitrile, dimethylamino Pharmaceutical intermediates (inferred) Limited data; likely regulated due to nitrile toxicity
Benzyl Cyanide C₆H₅CH₂CN Benzyl ring, nitrile Dyes, perfumes, methadone precursors DEA List I chemical; toxic via hydrolysis to HCN
Aminomethylbenzoic Acid Derivatives Varies (e.g., C₈H₉NO₂) Benzene ring, amino, carboxylic acid Crystallography, drug design Low acute toxicity; handled under standard lab protocols

Physicochemical Properties

  • Nitrile Group Reactivity: this compound shares the nitrile group with benzyl cyanide, which can hydrolyze to release toxic hydrogen cyanide (HCN) under acidic or enzymatic conditions . Benzyl cyanide’s hydrolysis to HCN is well-documented, with HCN concentrations in related studies exceeding safety thresholds (e.g., 2.0–20 mg/kg in cassava products) .
  • This property is critical in pharmaceutical synthesis but may also increase environmental persistence .

Toxicity and Regulatory Status

  • Studies on cassava-derived products show HCN levels >2.0 mg/kg are unsafe for consumption , highlighting the need for stringent handling of nitrile compounds.
  • Regulatory Differences: Benzyl cyanide is a DEA List I chemical due to its role in illicit drug synthesis , whereas this compound’s regulatory status is less clear but likely similarly controlled.

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